molecular formula C20H12ClFN4O4S B2768382 1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941903-32-8

1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2768382
CAS No.: 941903-32-8
M. Wt: 458.85
InChI Key: GZLUDAOXHXPGGM-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H12ClFN4O4S and its molecular weight is 458.85. The purity is usually 95%.
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Biological Activity

The compound 1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article aims to compile and analyze the existing research on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A dihydropyridine core.
  • A benzothiazole moiety.
  • A chloro-fluoro substituted benzyl group.

This unique arrangement may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anticancer and antiviral properties. Below is a summary of key findings:

Anticancer Activity

  • Mechanism of Action : The compound has been shown to inhibit cell proliferation in several cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
  • Case Studies :
    • In vitro studies demonstrated significant cytotoxic effects on A431 (human epidermoid carcinoma) and A549 (human lung carcinoma) cell lines. The compound reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity at low concentrations (1–4 μM) .
    • Flow cytometry assays revealed that the compound promotes apoptosis by activating caspase pathways, leading to increased levels of pro-apoptotic proteins .

Antiviral Activity

  • HIV Inhibition : Similar compounds have shown effectiveness against HIV-1, with some derivatives exhibiting picomolar activity against wild-type and mutant strains of the virus. The structural modifications in the benzyl group enhance binding affinity to viral targets .
  • Mechanisms : The antiviral activity is attributed to interference with reverse transcriptase and other viral replication processes, although specific mechanisms for this compound require further elucidation through targeted studies.

Data Tables

Biological Activity Cell Line/Pathogen IC50/Effect Reference
AnticancerA4311–4 μM
AnticancerA5491–4 μM
AntiviralHIV-1Picomolar range

Synthesis and Evaluation

The synthesis of this compound involves several steps that include the formation of the dihydropyridine ring followed by functionalization with chloro and nitro groups. Characterization techniques such as NMR and HPLC confirm the structure and purity of the synthesized compounds.

In Vivo Studies

Although in vitro results are promising, in vivo studies are necessary to validate the therapeutic potential. Current research is exploring animal models to assess efficacy and safety profiles.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-N-(6-nitro-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClFN4O4S/c21-14-4-1-5-15(22)13(14)10-25-8-2-3-12(19(25)28)18(27)24-20-23-16-7-6-11(26(29)30)9-17(16)31-20/h1-9H,10H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLUDAOXHXPGGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClFN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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